Butocarboxim sulfoxide

Description

Properties

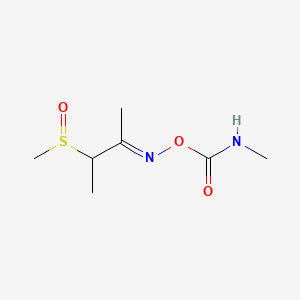

IUPAC Name |

[(E)-3-methylsulfinylbutan-2-ylideneamino] N-methylcarbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O3S/c1-5(6(2)13(4)11)9-12-7(10)8-3/h6H,1-4H3,(H,8,10)/b9-5+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCTCYOQIGNPQJH-WEVVVXLNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=NOC(=O)NC)C)S(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(/C(=N/OC(=O)NC)/C)S(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34681-24-8 | |

| Record name | Butocarboxim sulfoxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034681248 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(methylsulphinyl)butan-2-one O-[(methylamino)carbonyl]oxime | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.387 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of Butocarboxim Sulfoxide for Reference Standards

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of butocarboxim (B1668103) sulfoxide (B87167), a critical reference standard for the analysis of the pesticide butocarboxim and its metabolites. This document details experimental protocols, data presentation, and visual workflows to assist researchers in the preparation of high-purity butocarboxim sulfoxide.

Introduction

Butocarboxim is a systemic insecticide belonging to the carbamate (B1207046) class. Its mode of action involves the inhibition of acetylcholinesterase, an essential enzyme in the nervous system of insects. In the environment and within biological systems, butocarboxim can be metabolized to form more polar compounds, including this compound and butocarboxim sulfone. The presence and concentration of these metabolites are of significant interest in residue analysis for food safety and environmental monitoring. Accurate analytical standards of these metabolites are therefore crucial for reliable quantification. This compound, in particular, serves as a high-purity reference material for this purpose.[1][2]

Physicochemical Properties

A thorough understanding of the physicochemical properties of butocarboxim and its sulfoxide metabolite is essential for their synthesis, purification, and analysis.

| Property | Butocarboxim | This compound |

| IUPAC Name | 3-(methylsulfanyl)butan-2-one O-[(methylamino)carbonyl]oxime | [(E)-3-methylsulfinylbutan-2-ylideneamino] N-methylcarbamate[3] |

| CAS Number | 34681-10-2 | 34681-24-8[3] |

| Molecular Formula | C₇H₁₄N₂O₂S | C₇H₁₄N₂O₃S[3] |

| Molecular Weight | 190.26 g/mol | 206.26 g/mol |

| Appearance | Pale brown, viscous liquid (technical grade) | Solid (assumed based on commercial standards) |

| Melting Point | 32-37 °C (technical grade) | Not specified |

| Solubility | Information not readily available | Information not readily available |

Synthesis of this compound

The synthesis of this compound involves the selective oxidation of the thioether group in the parent butocarboxim molecule. Various oxidizing agents can be employed for this transformation, with careful control of reaction conditions to prevent over-oxidation to the corresponding sulfone. A general and effective method involves the use of hydrogen peroxide in an acidic medium.

This protocol is a representative method for the oxidation of a thioether to a sulfoxide and may require optimization for the specific substrate, butocarboxim.

Materials:

-

Butocarboxim (starting material)

-

Hydrogen peroxide (30% aqueous solution)

-

Glacial acetic acid

-

Dichloromethane (B109758) (or other suitable organic solvent)

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium sulfite (B76179) solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate

-

Standard laboratory glassware

-

Magnetic stirrer and heating mantle (if required)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve butocarboxim in glacial acetic acid. The concentration should be carefully chosen to ensure complete dissolution.

-

Addition of Oxidant: Cool the solution in an ice bath to 0-5 °C. Slowly add a stoichiometric amount (approximately 1.0 to 1.2 equivalents) of 30% hydrogen peroxide dropwise to the stirred solution. The slow addition is crucial to control the reaction temperature and prevent over-oxidation.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.

-

Work-up: Once the reaction is complete, quench any excess peroxide by adding a saturated aqueous solution of sodium sulfite. Carefully neutralize the acetic acid by the slow addition of a saturated aqueous sodium bicarbonate solution until the effervescence ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (or another suitable organic solvent) multiple times.

-

Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude this compound.

Purification of this compound

To achieve the high purity required for a reference standard, the crude this compound must be purified. The choice of purification method will depend on the nature and quantity of impurities present.

Flash column chromatography is a common and effective method for purifying organic compounds.

General Procedure:

-

Stationary Phase: Pack a glass column with an appropriate adsorbent, such as silica (B1680970) gel.

-

Mobile Phase: Select a suitable eluent system. A gradient of ethyl acetate (B1210297) in hexane (B92381) is often a good starting point for moderately polar compounds. The optimal solvent system should be determined by TLC analysis of the crude product.

-

Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a more polar solvent and load it onto the column.

-

Elution: Elute the column with the chosen solvent system, collecting fractions.

-

Analysis: Monitor the fractions by TLC to identify those containing the pure this compound.

-

Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Recrystallization is an effective technique for purifying solid compounds.[4][5]

General Procedure:

-

Solvent Selection: The key to successful recrystallization is the choice of a suitable solvent or solvent system. The ideal solvent should dissolve the compound sparingly at room temperature but have high solubility at its boiling point.

-

Dissolution: Dissolve the crude this compound in a minimum amount of the hot solvent.

-

Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.

-

Crystallization: Allow the hot, saturated solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

-

Isolation: Collect the crystals by vacuum filtration.

-

Washing: Wash the crystals with a small amount of cold solvent to remove any adhering impurities.

-

Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Characterization and Quality Control

The purity of the synthesized this compound reference standard must be rigorously assessed.

| Analytical Technique | Purpose | Typical Parameters |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification | Reverse-phase C18 column, mobile phase gradient of acetonitrile (B52724) and water, UV detection. |

| Mass Spectrometry (MS) | Structural confirmation and identification of impurities | Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) coupled to a mass analyzer. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation | ¹H and ¹³C NMR spectra to confirm the chemical structure. |

| Infrared (IR) Spectroscopy | Functional group analysis | Identification of key functional groups such as C=O, S=O, and N-H. |

| Melting Point | Purity assessment | A sharp melting point range is indicative of high purity. |

| Quantitative Analysis | Determination of potency | qNMR or mass balance approach. |

Forced Degradation Studies

Forced degradation studies are essential to understand the stability of the this compound reference standard and to develop stability-indicating analytical methods.[6] These studies involve subjecting the compound to various stress conditions more severe than those encountered during routine storage.

| Stress Condition | Typical Reagents and Conditions | Potential Degradation Pathways |

| Acidic Hydrolysis | 0.1 M HCl, room temperature or elevated temperature | Hydrolysis of the carbamate linkage. |

| Basic Hydrolysis | 0.1 M NaOH, room temperature | Hydrolysis of the carbamate linkage. |

| Oxidative Degradation | 3% H₂O₂, room temperature | Further oxidation of the sulfoxide to the sulfone. |

| Thermal Degradation | Heating at a specified temperature (e.g., 60-80 °C) | Decomposition of the molecule. |

| Photolytic Degradation | Exposure to UV and/or visible light | Photodegradation of the molecule. |

Visualizing the Workflow

The following diagrams, generated using the DOT language, illustrate the key workflows described in this guide.

Caption: Workflow for the synthesis and purification of this compound.

Caption: Workflow for forced degradation studies of this compound.

Conclusion

The synthesis and purification of this compound to a high-purity reference standard is a multi-step process that requires careful control of reaction conditions and rigorous purification and characterization. This guide provides a framework for researchers to develop and execute robust procedures for the preparation of this essential analytical standard. The availability of a well-characterized this compound reference material is paramount for accurate and reliable monitoring of butocarboxim residues in various matrices, thereby ensuring food safety and environmental protection.

References

- 1. Mild and Highly Chemoselective Oxidation of Thioethers Mediated by Sc(OTf)3 [organic-chemistry.org]

- 2. hpc-standards.com [hpc-standards.com]

- 3. This compound | C7H14N2O3S | CID 9576739 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. benchchem.com [benchchem.com]

Chemical and physical properties of Butocarboxim sulfoxide

An In-depth Technical Guide on the Chemical and Physical Properties of Butocarboxim (B1668103) Sulfoxide (B87167)

Introduction

Butocarboxim sulfoxide is a chemical compound that serves as a metabolite of the carbamate (B1207046) insecticide, Butocarboxim.[1] Identified by its CAS number 34681-24-8, it belongs to the sulfoxide class of organic compounds, characterized by a sulfinyl group bonded to two carbon atoms.[2] This guide provides a comprehensive overview of the chemical and physical properties of this compound, along with relevant experimental protocols and metabolic pathways, tailored for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

The following table summarizes the key quantitative chemical and physical properties of this compound.

| Property | Value | Source |

| CAS Number | 34681-24-8 | [1][2][3][4][5][6] |

| Molecular Formula | C₇H₁₄N₂O₃S | [1][2][3][4][5][6] |

| Molecular Weight | 206.26 g/mol | [1][2][3][7][5][6] |

| IUPAC Name | [(E)-3-methylsulfinylbutan-2-ylideneamino] N-methylcarbamate | [4][5] |

| Synonyms | 3-(Methylsulfinyl)-2-butanone O-((methylamino)carbonyl)oxime, Butocarboxim sulphoxide | [1][2][6] |

| Density | 1.25 g/cm³ | [1][6] |

| Melting Point | 62 - 63 °C | [7] |

| XLogP3 | -0.2 | [8][4] |

| Hydrogen Bond Donor Count | 1 | [8][4] |

| Hydrogen Bond Acceptor Count | 5 | [8] |

| Rotatable Bond Count | 4 | [8] |

| Exact Mass | 206.07251349 | [8][4] |

| Topological Polar Surface Area | 87 Ų | [8][4] |

Experimental Protocols

Determination of Butocarboxim and its Metabolites in Agricultural Products by HPLC

A common method for the analysis of Butocarboxim and its metabolites, including this compound, is High-Performance Liquid Chromatography (HPLC) with post-column derivatization and fluorescence detection.[9][10]

1. Sample Preparation:

- Extraction: The sample is extracted with acetone (B3395972).[9][10]

- Concentration: The acetone extract is concentrated using a vacuum rotary evaporator.[9][10]

- Liquid-Liquid Partitioning: The residue is dissolved in a sodium chloride solution and partitioned with n-hexane to remove nonpolar co-extracts. The aqueous phase is then collected and extracted with dichloromethane (B109758).[9][10]

- Clean-up: The dichloromethane extract is evaporated and the residue is passed through an aminopropyl solid-phase extraction (SPE) cartridge for further purification.[9][10]

2. HPLC Analysis:

- Column: A Lichrospher 60 RP-Select B column or a similar reverse-phase column is used for separation.[9][10]

- Mobile Phase: An isocratic mobile phase of acetonitrile (B52724) and water (e.g., 25:75, v/v) is employed.[9][10]

- Post-Column Derivatization: After separation on the column, the eluent is mixed with a reagent under alkaline conditions and heated (e.g., at 90°C) to hydrolyze the carbamate.[9][10] The resulting product then reacts with o-phthaldialdehyde (OPA) and 2-mercaptoethanol (B42355) to form a fluorescent derivative.[9][10]

- Detection: The fluorescent derivative is detected by a fluorescence detector, for instance, at an excitation wavelength of 340 nm and an emission wavelength of 455 nm.[9][10]

Residues of Butocarboxim, its sulfoxide, and sulfone can also be determined by Gas Chromatography with a Thermionic-Specific Detector (GC-TSD).[11]

Metabolic Pathway and Mechanism of Action

Metabolic Pathway of Butocarboxim

In biological systems, Butocarboxim undergoes oxidation to form this compound, which is then further oxidized to Butocarboxim sulfone (also known as Butoxycarboxim).[11][12] This metabolic activation is a critical aspect of its biological activity.

Caption: Metabolic oxidation of Butocarboxim.

Mechanism of Action: Acetylcholinesterase Inhibition

As a carbamate insecticide metabolite, this compound functions by inhibiting the enzyme acetylcholinesterase (AChE).[11] This inhibition leads to the accumulation of the neurotransmitter acetylcholine (B1216132) in the synaptic cleft, causing continuous nerve stimulation, which is toxic to the target pests.

Caption: Inhibition of Acetylcholinesterase by this compound.

References

- 1. lookchem.com [lookchem.com]

- 2. CAS 34681-24-8: this compound | CymitQuimica [cymitquimica.com]

- 3. CAS # 34681-24-8, this compound: more information. [ww.chemblink.com]

- 4. This compound | C7H14N2O3S | CID 9576739 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Butocarboxim-sulfoxide | CAS 34681-24-8 | LGC Standards [lgcstandards.com]

- 6. This compound | CAS 34681-24-8 | Chemical-Suppliers [chemical-suppliers.eu]

- 7. accustandard.com [accustandard.com]

- 8. echemi.com [echemi.com]

- 9. "Determination of butocarboxim residue in agricultural products by HPLC" by S.-H. Tseng, P.-C. Chang et al. [jfda-online.com]

- 10. jfda-online.com [jfda-online.com]

- 11. Butocarboxim | C7H14N2O2S | CID 36879 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Butoxycarboxim | C7H14N2O4S | CID 61938 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: The Mechanism of Action of Butocarboxim Sulfoxide on Acetylcholinesterase

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the molecular mechanism by which butocarboxim (B1668103) sulfoxide (B87167), a primary metabolite of the carbamate (B1207046) pesticide butocarboxim, exerts its inhibitory effect on acetylcholinesterase (AChE). The document details the kinetics of this interaction, presents standardized experimental protocols for its assessment, and includes visualizations to clarify the underlying biochemical pathways and laboratory workflows.

Introduction: Butocarboxim and its Active Metabolite

Butocarboxim is a systemic oxime carbamate insecticide used to control a variety of sucking insects on fruit, vegetables, and ornamental plants.[1] Like other carbamates, its insecticidal efficacy is not derived from the parent compound but from its metabolites. In mammals and insects, butocarboxim is metabolized to butocarboxim sulfoxide and butocarboxim sulfone (also known as butoxycarboxim).[2] These oxidized metabolites are potent inhibitors of acetylcholinesterase (AChE), a critical enzyme in the central and peripheral nervous systems.[1][2] This guide focuses on the sulfoxide metabolite, which plays a significant role in the compound's toxicological profile.

Core Mechanism of Acetylcholinesterase Inhibition

The primary target of this compound is acetylcholinesterase (AChE, E.C. 3.1.1.7), a serine hydrolase essential for terminating nerve impulses at cholinergic synapses.[3][4]

2.1 Normal Function of Acetylcholinesterase

In a healthy nervous system, the neurotransmitter acetylcholine (B1216132) (ACh) is released into the synaptic cleft, where it binds to postsynaptic receptors to propagate a signal.[3] To terminate this signal and prevent receptor hyperstimulation, AChE rapidly hydrolyzes ACh into choline (B1196258) and acetic acid.[3][5] This process is remarkably efficient, with a single enzyme molecule capable of degrading approximately 25,000 molecules of ACh per second.[3]

2.2 Carbamate-Mediated Inhibition

This compound, like other carbamate inhibitors, disrupts this process through a pseudo-irreversible inhibition mechanism.[6] The interaction occurs in two distinct steps:

-

Reversible Binding: The inhibitor molecule first docks non-covalently within the active site of the AChE enzyme, forming a temporary enzyme-inhibitor complex (EI).[6]

-

Covalent Carbamoylation: The catalytic serine residue (Ser-200 in Torpedo californica AChE) in the enzyme's active site performs a nucleophilic attack on the carbonyl carbon of the carbamate group.[7] This results in the formation of a stable, carbamoylated enzyme and the release of the oxime leaving group.[6][7]

The resulting carbamoylated enzyme is significantly more stable than the acetylated enzyme formed during normal ACh hydrolysis. The subsequent hydrolytic regeneration of the free, active enzyme (decarbamoylation) is extremely slow, occurring on the order of minutes to hours, compared to the microseconds required for deacetylation.[8] This prolonged inactivation of AChE leads to an accumulation of acetylcholine in the synapse, causing continuous stimulation of cholinergic receptors and resulting in the characteristic signs of neurotoxicity.[2][3]

Visualization: Molecular Mechanism of Inhibition

The following diagram illustrates the two-step inhibition pathway of acetylcholinesterase by a carbamate inhibitor like this compound.

Caption: Covalent modification of AChE by a carbamate inhibitor.

Quantitative Analysis of Inhibition

The potency of an AChE inhibitor is typically quantified by its half-maximal inhibitory concentration (IC₅₀) or its inhibition constant (Kᵢ). These values represent the concentration of the inhibitor required to reduce enzyme activity by 50% under specific assay conditions.

| Parameter | Analyte | Value | Species/Source |

| IC₅₀ | This compound | Data not available in cited sources | - |

| Kᵢ | This compound | Data not available in cited sources | - |

| kᵢ (Carbamoylation Rate) | This compound | Data not available in cited sources | - |

| kᵣ (Decarbamoylation Rate) | This compound | Data not available in cited sources | - |

Experimental Protocol: AChE Inhibition Assay (Ellman's Method)

The most widely used method for measuring AChE activity and its inhibition is the spectrophotometric assay developed by Ellman et al. (1961).[6] This protocol provides a robust framework for determining the IC₅₀ of inhibitors like this compound.

4.1 Principle

The assay uses acetylthiocholine (B1193921) (ATCh) as a synthetic substrate for AChE.[6] The enzyme hydrolyzes ATCh into thiocholine (B1204863) and acetate. The produced thiocholine is a thiol that reacts with the chromogenic reagent 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce 2-nitrobenzoate-5-mercaptothiocholine and the yellow-colored 5-thio-2-nitrobenzoate (TNB) anion, which is quantified by measuring its absorbance at 412 nm.[6][9] The rate of color formation is directly proportional to AChE activity.

4.2 Materials and Reagents

-

Enzyme: Purified acetylcholinesterase (e.g., from human recombinant sources or electric eel).[9]

-

Buffer: Phosphate buffer (e.g., 50 mM, pH 7.5-8.0).[10]

-

Substrate: Acetylthiocholine iodide (ATCh).

-

Chromogen: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's Reagent).[9]

-

Inhibitor: this compound, dissolved in a suitable solvent (e.g., DMSO) and serially diluted.

-

Instrumentation: UV/Vis spectrophotometer or a 96-well plate reader capable of measuring absorbance at ~412 nm.

4.3 Assay Procedure

-

Reagent Preparation: Prepare stock solutions of AChE, ATCh, DTNB, and the inhibitor in the appropriate buffer. Protect DTNB and ATCh solutions from light.[9]

-

Assay Mixture: In a microplate well or cuvette, add the buffer, AChE enzyme solution, and DTNB solution.

-

Inhibitor Incubation: Add a range of concentrations of this compound (or a vehicle control, e.g., DMSO) to the wells. Incubate the mixture for a defined period (e.g., 10-20 minutes) to allow the inhibitor to interact with the enzyme.[10]

-

Initiate Reaction: Add the ATCh substrate to start the enzymatic reaction.

-

Kinetic Measurement: Immediately begin monitoring the increase in absorbance at 412 nm over time (e.g., every 30 seconds for 5-10 minutes). The rate of reaction (V) is determined from the linear portion of the absorbance vs. time plot.

-

Data Analysis:

-

Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100.

-

Plot the % Inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.

-

Visualization: Experimental Workflow

The diagram below outlines the key steps in a typical high-throughput screening workflow for determining AChE inhibition.

Caption: Standard workflow for quantifying AChE inhibition.

Conclusion

This compound functions as a potent, slowly reversible inhibitor of acetylcholinesterase. Its mechanism involves the carbamoylation of the active site serine residue, leading to a prolonged inactivation of the enzyme and subsequent accumulation of acetylcholine at the synapse. The potency of this and other carbamate inhibitors can be reliably determined using established in vitro methods, such as the Ellman's assay, which provides a quantitative basis for risk assessment and further research in toxicology and drug development.

References

- 1. Butocarboxim (Ref: Co 755) [sitem.herts.ac.uk]

- 2. Butocarboxim | C7H14N2O2S | CID 36879 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biomed.papers.upol.cz [biomed.papers.upol.cz]

- 5. Resurrection and Reactivation of Acetylcholinesterase and Butyrylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Kinetics of Torpedo californica acetylcholinesterase inhibition by bisnorcymserine and crystal structure of the complex with its leaving group - PMC [pmc.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Paper-based acetylcholinesterase inhibition assay combining a wet system for organophosphate and carbamate pesticides detection - PMC [pmc.ncbi.nlm.nih.gov]

Degradation pathway of Butocarboxim to Butocarboxim sulfoxide in soil

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the environmental degradation pathway of Butocarboxim, a systemic oxime carbamate (B1207046) insecticide, focusing on its transformation to Butocarboxim sulfoxide (B87167) within the soil matrix. This document outlines the chemical transformation, summarizes key quantitative data on degradation rates, details common experimental protocols for studying this process, and provides visual workflows and pathway diagrams to facilitate understanding.

The Transformation Pathway: Oxidation to Butocarboxim Sulfoxide

Butocarboxim is known to degrade in the soil environment, with one of its primary transformation products being this compound. This conversion is a critical step in its environmental fate. The core chemical reaction involves the oxidation of the thioether sulfur atom in the Butocarboxim molecule.

This degradation is primarily a result of microbial activity in the soil.[1][2] Microorganisms utilize enzymes to catalyze the oxidation process.[1][2] While microbial metabolism is the main driver, abiotic chemical oxidation can also contribute to the transformation. The resulting metabolite, this compound, is structurally similar but exhibits different chemical and physical properties, which can influence its persistence and mobility in the soil.[3][4] Further oxidation can lead to the formation of Butocarboxim sulfone (also known as Butoxycarboxim).[3]

Quantitative Degradation Data

The rate of degradation of a pesticide in soil is commonly expressed as its half-life (DT50), which is the time required for 50% of the initial concentration to dissipate.[5][6] The half-life of Butocarboxim is relatively short, indicating it is not expected to be highly persistent in soil.[7] Its oxidized metabolites, however, can show greater persistence.

| Compound | Half-Life (DT50) in Soil | Notes |

| Butocarboxim | 1 - 8 days[8] | Degradation is rapid. Classified as non-persistent (half-life < 30 days).[6] |

| Butocarboxim Sulfone (Butoxycarboxim) | 41 - 44 days (at 20°C)[3] | This metabolite is more persistent than the parent compound. Classified as moderately persistent (half-life 30-99 days).[6] |

Experimental Protocols for Degradation Studies

The study of pesticide degradation in soil involves controlled laboratory experiments designed to measure the rate of disappearance of the parent compound and the formation and decline of its metabolites.

Soil Sample Collection and Preparation

-

Field Collection : Soil is collected from relevant agricultural sites. The top layer (e.g., 0-20 cm) is typically sampled.

-

Sieving : Upon returning to the laboratory, the soil is passed through a sieve (e.g., 2 mm mesh) to remove stones, roots, and other debris and ensure homogeneity.

-

Characterization : Key soil properties are determined, including pH, organic matter content, texture (sand, silt, clay percentages), and microbial biomass.

-

Moisture Adjustment : The soil's water content is adjusted to a specific percentage of its maximum water-holding capacity (e.g., 40-60%) to ensure optimal conditions for microbial activity.

Soil Incubation and Treatment

-

Fortification : A known concentration of Butocarboxim, dissolved in a suitable solvent, is applied to the prepared soil samples. The solvent is allowed to evaporate.

-

Incubation : The treated soil samples are placed in incubation vessels and maintained under controlled conditions in the dark. Standard conditions are often around 20-25°C.[9] To differentiate between microbial and chemical degradation, a parallel set of sterilized (e.g., autoclaved or gamma-irradiated) soil samples can be included.

-

Sampling : Subsamples of the soil are collected at predetermined time intervals (e.g., 0, 1, 3, 7, 14, 30, and 60 days) for analysis.

Residue Extraction and Analysis

-

Extraction : The pesticide and its metabolites are extracted from the soil subsamples using an organic solvent. Acetonitrile has been shown to yield high recovery for Butocarboxim.[10]

-

Cleanup : The resulting extract may require a cleanup step, such as solid-phase extraction (SPE), to remove interfering co-extractives from the soil matrix before analysis.[10]

-

Quantification : The concentrations of Butocarboxim and this compound in the extracts are quantified using analytical instrumentation. A common and highly effective method for carbamates is High-Performance Liquid Chromatography (HPLC) coupled with a post-column derivatization system and a fluorescence detector.[10] Gas Chromatography-Mass Spectrometry (GC-MS) is also used for the determination of residues.[8]

Data Analysis

-

Concentration vs. Time : The measured concentrations of Butocarboxim and its metabolites are plotted against time.

-

Kinetic Modeling : The degradation kinetics are determined by fitting the data to a suitable model (e.g., first-order kinetics).

-

DT50 Calculation : The half-life (DT50) and the time for 90% degradation (DT90) are calculated from the model's rate constant.

References

- 1. Degradation strategies of pesticide residue: From chemicals to synthetic biology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. my.ucanr.edu [my.ucanr.edu]

- 3. Butoxycarboxim | C7H14N2O4S | CID 61938 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Butoxycarboxim (Ref: Co 859) [sitem.herts.ac.uk]

- 5. Pesticide Half-life [npic.orst.edu]

- 6. digitalcommons.usu.edu [digitalcommons.usu.edu]

- 7. Butocarboxim (Ref: Co 755) [sitem.herts.ac.uk]

- 8. Butocarboxim | C7H14N2O2S | CID 36879 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. jfda-online.com [jfda-online.com]

A Technical Guide to the Photodegradation of Butocarboxim Sulfoxide in Aqueous Solutions: Inferred Pathways and Methodologies

Audience: Researchers, scientists, and drug development professionals.

Introduction

Butocarboxim is a systemic insecticide belonging to the oxime carbamate (B1207046) class. In the environment and through metabolic processes, it can be oxidized to Butocarboxim sulfoxide (B87167) and subsequently to Butocarboxim sulfone. Butocarboxim sulfoxide itself is a molecule of interest due to its potential for persistence and toxicity. Understanding its fate in aqueous environments under the influence of sunlight is crucial for environmental risk assessment. Photodegradation is a key abiotic process that can lead to the transformation of pesticides in water. This guide outlines the inferred photodegradation products of this compound, proposes potential degradation pathways, and provides a detailed experimental protocol for their investigation.

Inferred Photodegradation Products

Based on the known photodegradation mechanisms of other oxime carbamates and sulfoxide-containing pesticides, the following table summarizes the potential photodegradation products of this compound in aqueous solutions.

| Potential Product Name | Proposed Molecular Formula | Inferred Formation Pathway | Notes |

| Butocarboxim Sulfone | C₇H₁₄N₂O₄S | Oxidation of the sulfoxide group. | A likely major transformation product, analogous to the oxidation of aldicarb (B1662136) sulfoxide to aldicarb sulfone.[1][2][3] |

| 3-(Methylsulfonyl)-2-butanone oxime | C₅H₁₁NO₃S | Hydrolysis of the carbamate linkage of Butocarboxim sulfone. | Hydrolysis is a common degradation pathway for carbamate pesticides.[4] |

| 3-(Methylsulfinyl)-2-butanone oxime | C₅H₁₁NO₂S | Hydrolysis of the carbamate linkage of this compound. | Direct hydrolysis of the parent compound.[4] |

| Methyl Isocyanate | CH₃NCO | Cleavage of the carbamate ester bond. | A common product from the degradation of N-methylcarbamate pesticides. |

| Iminyl Radical Intermediate | C₇H₁₄N₂O₃S• | Homolytic cleavage of the N-O bond upon UV irradiation. | A primary photoproduct for oxime carbamates.[5][6] |

| Carbamoyloxyl Radical Intermediate | CH₃NHCOO• | Homolytic cleavage of the N-O bond upon UV irradiation. | A primary photoproduct for oxime carbamates, which can further degrade.[5][7] |

| Aminyl Radical Intermediate | CH₃NH• | Decarboxylation of the carbamoyloxyl radical. | A subsequent product from the carbamoyloxyl radical.[5] |

Proposed Photodegradation Pathways

The photodegradation of this compound in aqueous solutions is likely to proceed through several parallel and sequential pathways initiated by the absorption of UV radiation. The primary photochemical event for oxime carbamates is the homolytic cleavage of the N-O bond.[5][6]

Caption: Proposed photodegradation pathways of this compound.

Detailed Experimental Protocol

The following is a comprehensive, albeit hypothetical, experimental protocol for the investigation of this compound photodegradation in aqueous solutions.

4.1. Materials and Reagents

-

This compound (analytical standard)

-

Acetonitrile (B52724) (HPLC grade)

-

Methanol (HPLC grade)

-

Water (ultrapure, e.g., Milli-Q)

-

Formic acid (LC-MS grade)

-

Ammonium acetate (B1210297) (LC-MS grade)

-

Phosphate buffers (for pH control)

-

Solid Phase Extraction (SPE) cartridges (e.g., C18)

4.2. Sample Preparation

-

Prepare a stock solution of this compound (e.g., 1000 mg/L) in a suitable organic solvent like methanol.

-

Prepare aqueous solutions of this compound (e.g., 1-10 mg/L) by spiking the stock solution into ultrapure water or buffered solutions at various pH levels (e.g., 4, 7, and 9) to investigate the effect of pH on degradation.

-

Transfer the solutions into quartz tubes or a photoreactor vessel that is transparent to the intended light source.

4.3. Photodegradation Experiment

-

Use a solar simulator or a UV lamp with a specific wavelength output (e.g., >290 nm to simulate sunlight) as the light source.

-

Maintain a constant temperature in the reaction vessel using a water bath.

-

Irradiate the samples for a predetermined period (e.g., 0, 1, 2, 4, 8, 12, 24 hours).

-

At each time point, withdraw an aliquot of the sample for analysis.

-

Run parallel control experiments in the dark to assess hydrolysis or other non-photolytic degradation.

4.4. Sample Analysis

-

Direct Injection: For initial screening, directly inject the aqueous samples into the analytical instrument.

-

Solid Phase Extraction (SPE): For trace-level analysis or to concentrate the analytes, pass the aqueous samples through a pre-conditioned C18 SPE cartridge. Elute the retained compounds with a suitable organic solvent (e.g., acetonitrile or methanol). Evaporate the eluent to near dryness and reconstitute in the mobile phase for analysis.

-

Analytical Instrumentation:

-

High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD): Use a C18 column with a gradient elution of water and acetonitrile (both may be modified with formic acid) to separate the parent compound and its degradation products. The DAD can provide UV spectra for preliminary identification.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the preferred method for sensitive and selective quantification and identification of degradation products. Use electrospray ionization (ESI) in positive mode. Develop a multiple reaction monitoring (MRM) method for the parent compound and suspected products. For unknown identification, use full scan and product ion scan modes to obtain mass spectra and fragmentation patterns.

-

Caption: Experimental workflow for photodegradation studies.

4.5. Data Analysis

-

Plot the concentration of this compound as a function of irradiation time to determine the degradation kinetics (e.g., pseudo-first-order).

-

Identify the degradation products by comparing their retention times and mass spectra with those of authentic standards (if available) or by interpreting the mass spectral data.

-

Quantify the major degradation products over time to understand their formation and decay profiles.

Conclusion

While direct experimental data on the photodegradation of this compound in aqueous solutions is currently lacking, a scientifically sound investigation can be designed based on the known behavior of structurally related pesticides. The primary photodegradation pathways are inferred to be N-O bond cleavage, typical of oxime carbamates, and oxidation of the sulfoxide moiety to a sulfone. Hydrolysis of the carbamate linkage is also a probable degradation route. The detailed experimental protocol provided in this guide offers a robust framework for researchers to elucidate the photodegradation products, pathways, and kinetics of this compound, thereby filling a critical knowledge gap in the environmental fate of this pesticide metabolite. Such studies are essential for accurate environmental risk assessment and the development of potential water treatment strategies.

References

- 1. fao.org [fao.org]

- 2. "Comprehensive Studies on Aldicarb Degradation in Various Oxidation Sys" by T Wang, E Chamberlain et al. [digitalcommons.usu.edu]

- 3. researchgate.net [researchgate.net]

- 4. dr.lib.iastate.edu [dr.lib.iastate.edu]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. p-Pyridinyl oxime carbamates: synthesis, DNA binding, DNA photocleaving activity and theoretical photodegradation studies - PMC [pmc.ncbi.nlm.nih.gov]

Environmental Fate and Mobility of Butocarboxim Sulfoxide in Agricultural Soil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the environmental fate and mobility of Butocarboxim and its primary metabolite, Butocarboxim sulfoxide (B87167), in agricultural soil. Butocarboxim, a systemic carbamate (B1207046) insecticide, undergoes transformation in the soil environment, with Butocarboxim sulfoxide being a significant degradation product. Understanding the persistence, mobility, and ultimate fate of this sulfoxide metabolite is crucial for a complete environmental risk assessment. This document synthesizes available data on the degradation kinetics, soil adsorption/desorption characteristics, and leaching potential of these compounds. It also outlines detailed experimental protocols for assessing their environmental behavior and provides visualizations of key processes. While specific quantitative data for this compound is limited in publicly available literature, this guide extrapolates from the known properties of the parent compound and general principles of pesticide fate to provide a thorough assessment.

Introduction

Butocarboxim is a carbamate insecticide used to control sucking insects on various crops.[1] Like many pesticides, its environmental fate is a complex interplay of chemical and biological processes that determine its persistence, transport, and potential for off-site contamination. A critical aspect of this is the formation of metabolites, such as this compound, which may themselves possess pesticidal activity and exhibit distinct environmental behaviors.[2] This guide focuses on the environmental characteristics of this compound in agricultural soil, addressing its degradation, mobility, and the methodologies used to study these processes.

Physicochemical Properties

A substance's physicochemical properties are fundamental to understanding its environmental behavior.

Table 1: Physicochemical Properties of Butocarboxim and this compound

| Property | Butocarboxim | This compound | Reference |

| Molecular Formula | C₇H₁₄N₂O₂S | C₇H₁₄N₂O₃S | [1][2] |

| Molecular Weight | 190.27 g/mol | 206.26 g/mol | [1][2] |

| Water Solubility | Data not available | Data not available | |

| Vapor Pressure | Data not available | Data not available | |

| Log Kow | Data not available | Data not available |

Environmental Fate and Mobility

The environmental fate of a pesticide is primarily governed by degradation, adsorption-desorption, and leaching processes.

Degradation in Soil

Degradation is the breakdown of a chemical in the environment. For pesticides, this occurs through microbial and abiotic (e.g., hydrolysis, photolysis) pathways.

Butocarboxim: The parent compound, Butocarboxim, is reported to have a relatively short half-life in soil, typically ranging from 1 to 8 days.[1] This rapid degradation suggests a low potential for long-term persistence.

This compound: Specific degradation studies quantifying the half-life (DT50) of this compound in soil are not widely available. However, as a primary metabolite, its formation and subsequent degradation are intrinsically linked to the dissipation of the parent compound. The overall degradation pathway likely involves the oxidation of Butocarboxim to this compound, followed by further oxidation to Butocarboxim sulfone (Butoxycarboxim) and eventual mineralization.

Table 2: Soil Degradation Data

| Compound | Half-life (DT50) in Soil | Key Degradation Pathways | Reference |

| Butocarboxim | 1 - 8 days | Microbial degradation, Oxidation | [1] |

| This compound | Data not available | Further oxidation |

Adsorption and Desorption in Soil

Adsorption to soil particles is a key process that influences a pesticide's mobility and bioavailability. The organic carbon-water (B12546825) partitioning coefficient (Koc) is a common measure of a chemical's tendency to bind to soil organic matter.

Butocarboxim: Based on an estimated Koc value of 37, Butocarboxim is expected to have very high mobility in soil.[1] This low adsorption suggests a higher potential for leaching if not degraded rapidly.

This compound: Experimental Koc values for this compound are not available. Generally, the introduction of a polar sulfoxide group can increase water solubility and potentially decrease adsorption to soil organic matter compared to the parent compound. Therefore, it is plausible that this compound would also exhibit high mobility in soil.

Table 3: Soil Adsorption Data

| Compound | Koc (L/kg) | Mobility Classification | Reference |

| Butocarboxim | 37 (estimated) | Very High | [1] |

| This compound | Data not available | Expected to be High to Very High |

Leaching and Mobility

Leaching is the downward movement of a substance through the soil profile with percolating water. The potential for a pesticide to leach is influenced by its degradation rate and adsorption characteristics, as well as soil type and rainfall/irrigation patterns.

Given the expected high mobility of both Butocarboxim and, presumably, this compound, there is a potential for these compounds to leach into lower soil layers. However, the rapid degradation of the parent compound may mitigate this risk to some extent. The leaching potential of the sulfoxide metabolite will depend on its own degradation rate and adsorption affinity.

Experimental Protocols

Standardized laboratory and field studies are essential for determining the environmental fate of pesticides. The following sections describe the general methodologies applicable to the study of this compound.

Soil Degradation Study (Aerobic)

Objective: To determine the rate of degradation and the degradation pathway of this compound in aerobic soil under controlled laboratory conditions.

Methodology:

-

Soil Selection and Preparation: Collect fresh agricultural soil from a relevant region. Sieve the soil (e.g., 2 mm) and characterize its physicochemical properties (pH, organic carbon content, texture, etc.). Adjust the soil moisture to a specified level (e.g., 40-60% of maximum water holding capacity).

-

Test Substance Application: Prepare a stock solution of this compound (radiolabeled or non-labeled). Apply the test substance to the soil samples at a known concentration.

-

Incubation: Incubate the treated soil samples in the dark at a constant temperature (e.g., 20 ± 2 °C). Maintain aerobic conditions by ensuring adequate air exchange. Use flow-through systems to trap volatile degradation products like ¹⁴CO₂ if a radiolabeled test substance is used.

-

Sampling and Analysis: Collect soil samples at predetermined intervals. Extract the soil samples using an appropriate solvent (e.g., acetonitrile, methanol). Analyze the extracts for the concentration of the parent compound and its degradation products using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) coupled with a mass spectrometer (MS) or a fluorescence detector.

-

Data Analysis: Calculate the dissipation time for 50% (DT50) and 90% (DT90) of the applied this compound using appropriate kinetic models (e.g., first-order kinetics). Identify and quantify major metabolites.

Adsorption/Desorption Study (Batch Equilibrium Method)

Objective: To determine the soil adsorption/desorption coefficients (Kd and Koc) of this compound.

Methodology:

-

Soil and Solution Preparation: Use characterized agricultural soils. Prepare a series of standard solutions of this compound in 0.01 M CaCl₂ solution.

-

Adsorption Phase: Add a known volume of the test solution to a known mass of soil in a centrifuge tube. Shake the tubes for a sufficient time to reach equilibrium (e.g., 24 hours) at a constant temperature.

-

Equilibrium Analysis: Centrifuge the samples to separate the soil and solution. Analyze the concentration of this compound remaining in the supernatant.

-

Desorption Phase: After the adsorption phase, decant the supernatant and add a fresh solution of 0.01 M CaCl₂ to the soil pellet. Shake again to reach desorption equilibrium and analyze the supernatant.

-

Data Analysis: Calculate the amount of this compound adsorbed to the soil. Determine the adsorption coefficient (Kd) and the organic carbon-normalized adsorption coefficient (Koc) using the Freundlich or Langmuir isotherm equations.

Leaching Study (Soil Column Method)

Objective: To assess the mobility and leaching potential of this compound through a soil column.

Methodology:

-

Column Preparation: Pack a glass or stainless-steel column with the selected agricultural soil to a known bulk density.

-

Test Substance Application: Apply a known amount of this compound to the surface of the soil column.

-

Elution: Apply a simulated rainfall or irrigation event by passing a known volume of water (e.g., 0.01 M CaCl₂) through the column at a constant flow rate.

-

Leachate Collection and Analysis: Collect the leachate in fractions and analyze each fraction for the concentration of this compound and its metabolites.

-

Soil Analysis: After the elution, section the soil column and analyze each section to determine the distribution of the chemical within the soil profile.

-

Data Analysis: Calculate the mass balance of the applied substance. Determine the percentage of the applied dose that leached through the column.

Visualizations

The following diagrams illustrate the key processes and workflows described in this guide.

Caption: Proposed degradation pathway of Butocarboxim in soil.

Caption: Workflow for a soil degradation study.

Caption: Workflow for a soil adsorption/desorption study.

Conclusion

The environmental fate and mobility of this compound in agricultural soil are critical components of a comprehensive risk assessment for the use of Butocarboxim. Based on the properties of the parent compound, this compound is likely to be mobile in soil. However, its persistence is expected to be limited due to ongoing degradation processes. The lack of specific experimental data for this compound highlights a key knowledge gap. Further research employing the standardized protocols outlined in this guide is necessary to definitively quantify the degradation rates and soil adsorption coefficients of this important metabolite. Such data will enable more accurate modeling of its environmental behavior and a more robust assessment of its potential risks to non-target environments.

References

Toxicological Profile and Risk Assessment of Butocarboxim Sulfoxide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document synthesizes available data on Butocarboxim and its metabolite, Butocarboxim sulfoxide (B87167). It is intended for informational purposes for a scientific audience. Specific quantitative toxicological data for Butocarboxim sulfoxide are limited in publicly available literature; therefore, much of the assessment relies on data from the parent compound, Butocarboxim, and the general toxicological profile of carbamate (B1207046) insecticides.

Introduction

Butocarboxim is a systemic carbamate insecticide and acaricide used to control a range of sucking and chewing pests on various crops.[1] Like other carbamate pesticides, its mode of action is the inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system.[2][3] In biological systems and the environment, Butocarboxim is metabolized to more polar compounds, primarily this compound and Butocarboxim sulfone (also known as Butoxycarboxim).[2][4] this compound, a major metabolite, is of significant toxicological interest due to its potential for high acute toxicity.[4][5] This guide provides a comprehensive overview of the available toxicological data and risk assessment parameters for this compound.

Physicochemical Properties

| Property | Butocarboxim | This compound |

| CAS Number | 34681-10-2[2] | 34681-24-8[4] |

| Molecular Formula | C₇H₁₄N₂O₂S[2] | C₇H₁₄N₂O₃S[4] |

| Molecular Weight | 190.26 g/mol [6] | 206.26 g/mol [5] |

| Appearance | Pale brown viscous liquid[2] | Solid[7] |

| Solubility | Soluble in most organic solvents.[2] | Data not available |

Toxicological Profile

The primary mechanism of toxicity for Butocarboxim and its sulfoxide metabolite is the reversible inhibition of acetylcholinesterase (AChE), leading to an accumulation of the neurotransmitter acetylcholine (B1216132) at nerve endings. This results in overstimulation of the nervous system, manifesting as cholinergic symptoms.

Acute Toxicity

Quantitative acute toxicity data for this compound is limited. However, it is classified as "Fatal if swallowed" (Acute Toxicity Category 2) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), indicating high acute oral toxicity.[4] For the parent compound, Butocarboxim, the following acute toxicity values have been reported:

| Test | Species | Route | Value | Reference |

| LD₅₀ | Rat | Oral | 153 mg/kg | [5] |

| LD₅₀ | Rabbit | Dermal | 360 mg/kg | [2] |

Subchronic and Chronic Toxicity

Genotoxicity and Carcinogenicity

-

Genotoxicity: Comprehensive genotoxicity assays (e.g., Ames test, in vitro and in vivo micronucleus assays) specifically for this compound are not detailed in the available literature. For the parent compound, Butocarboxim, a two-year feeding study in rats showed no evidence of mutagenicity.[2]

-

Carcinogenicity: The same two-year feeding study in rats with Butocarboxim found no evidence of carcinogenicity.[2]

Reproductive and Developmental Toxicity

Specific reproductive and developmental toxicity studies for this compound were not found in the reviewed literature. For Butocarboxim, a two-year feeding study in rats did not show any adverse effects on fertility.[2]

Metabolism and Toxicokinetics

Butocarboxim is readily metabolized in plants and animals. The primary metabolic pathway involves the oxidation of the sulfur atom to form this compound, which is then further oxidized to Butocarboxim sulfone (Butoxycarboxim).[2][8] These metabolites are more water-soluble and are excreted.

Risk Assessment

A comprehensive risk assessment for this compound is challenging due to the lack of specific data. The risk assessment often relies on the data for the parent compound, Butocarboxim, and the combined residues of Butocarboxim and its main metabolites (sulfoxide and sulfone).

Acceptable Daily Intake (ADI) and Acute Reference Dose (ARfD)

Specific ADI and ARfD values for this compound have not been established in the reviewed literature. These values are typically determined for the parent compound and may be applicable to the sum of its toxicologically relevant metabolites. The process for deriving an ADI generally involves identifying the No-Observed-Adverse-Effect Level (NOAEL) from the most sensitive long-term study and applying a safety factor.[9] The ARfD is established to assess the risk from short-term dietary exposure.[10]

No-Observed-Adverse-Effect Level (NOAEL)

A specific NOAEL for this compound has not been identified in the available literature. For the parent compound, Butocarboxim, a NOAEL can be inferred from the two-year rat feeding study where the highest tested dose of 300 mg/kg in the diet did not produce adverse effects.[2] However, a precise NOAEL in mg/kg body weight/day would require information on food consumption and body weight from that study.

Experimental Protocols (General Overview)

Detailed experimental protocols for toxicological studies on this compound are not publicly available. However, standard OECD guidelines are typically followed for pesticide registration.

Acute Oral Toxicity (General Protocol - OECD 420, 423, or 425)

-

Test Animals: Typically rats, one sex is used initially.

-

Dosage: A single dose of the test substance is administered by gavage.

-

Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

-

Necropsy: All animals are subjected to a gross necropsy at the end of the study.

-

Endpoint: The LD₅₀ (the dose that is lethal to 50% of the test animals) is calculated.

Chronic Toxicity/Carcinogenicity Study (General Protocol - OECD 452/451)

-

Test Animals: Typically rats, with groups of each sex.

-

Dosage: The test substance is administered in the diet for a long duration (e.g., 2 years for rats). Multiple dose levels and a control group are used.

-

Observations: Regular monitoring of clinical signs, body weight, food consumption, hematology, clinical chemistry, and urinalysis.

-

Pathology: At termination, a full necropsy is performed, and organs are weighed. Histopathological examination of a comprehensive set of tissues is conducted.

-

Endpoints: Determination of the NOAEL for chronic toxicity and assessment of carcinogenic potential.

Conclusion

This compound is a primary and toxicologically significant metabolite of the carbamate insecticide Butocarboxim. While it is classified as having high acute oral toxicity, a comprehensive toxicological database specifically for the sulfoxide metabolite is lacking in the public domain. The risk assessment for human exposure to Butocarboxim residues, therefore, considers the parent compound and its major metabolites, including the sulfoxide. Further research is warranted to fully characterize the toxicological profile of this compound to refine risk assessments. The information available on the parent compound, Butocarboxim, suggests a lack of carcinogenicity and reproductive toxicity at tested doses. The primary hazard associated with exposure remains acute cholinergic toxicity.

References

- 1. Pesticides evaluated by JMPR & JMPS | Pest and Pesticide Management | Food and Agriculture Organization of the United Nations | IPM and Pesticide Risk Reduction | Food and Agriculture Organization of the United Nations [fao.org]

- 2. Butocarboxim | C7H14N2O2S | CID 36879 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. fda.gov [fda.gov]

- 4. This compound | C7H14N2O3S | CID 9576739 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pac.gr [pac.gr]

- 6. Peer review of the pesticide risk assessment of the active substance fat distillation residues - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Developmental toxicity study of chlorpyrifos in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 612. Butocarboxim (Pesticide residues in food: 1983 evaluations) [inchem.org]

- 9. chemsafetypro.com [chemsafetypro.com]

- 10. An analysis of the setting of the acute reference dose (ARfD) for pesticides in Europe - PubMed [pubmed.ncbi.nlm.nih.gov]

Cholinesterase Inhibition Potency of Butocarboxim Sulfoxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Butocarboxim (B1668103) is a systemic insecticide belonging to the carbamate (B1207046) class of pesticides.[1] Its mode of action involves the inhibition of acetylcholinesterase (AChE), an essential enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132) in the nervous system.[2] Inhibition of AChE leads to an accumulation of acetylcholine at the synaptic cleft, resulting in overstimulation of cholinergic receptors and subsequent neurotoxicity.

Upon entering a biological system, butocarboxim undergoes metabolic transformation, leading to the formation of metabolites such as butocarboxim sulfoxide (B87167) and butocarboxim sulfone.[2] These metabolites may also possess inhibitory activity against cholinesterase, contributing to the overall toxicological profile of the parent compound. Understanding the specific potency of these metabolites is crucial for a comprehensive risk assessment and for the development of potential therapeutic interventions in cases of poisoning.

This technical guide focuses specifically on the cholinesterase inhibition potency of butocarboxim sulfoxide, providing a framework for its investigation and characterization.

Mechanism of Cholinesterase Inhibition by Carbamates

Carbamate insecticides, including butocarboxim and its metabolites, act as reversible inhibitors of cholinesterase.[2] The mechanism involves the carbamoylation of the serine hydroxyl group within the active site of the enzyme. This process is analogous to the binding of the natural substrate, acetylcholine, but the subsequent hydrolysis of the carbamoylated enzyme is significantly slower than the hydrolysis of the acetylated enzyme. This leads to a temporary inactivation of the enzyme, disrupting normal nerve impulse transmission.

The reversible nature of this inhibition is a key distinction from organophosphate insecticides, which cause irreversible phosphorylation of the enzyme's active site.[3]

Diagram: Mechanism of Reversible Cholinesterase Inhibition by this compound

Caption: Reversible inhibition of acetylcholinesterase by this compound.

Quantitative Assessment of Cholinesterase Inhibition

While specific IC50 or Ki values for this compound are not available in the reviewed literature, the following table presents hypothetical data to illustrate how such information would be structured for comparative analysis. These values are essential for ranking the inhibitory potency of different compounds.

Table 1: Hypothetical Cholinesterase Inhibition Data

| Compound | Target Enzyme | IC50 (µM) | Ki (µM) | Inhibition Type |

| This compound | Acetylcholinesterase (AChE) | Data Not Available | Data Not Available | Reversible, Competitive |

| Butocarboxim | Acetylcholinesterase (AChE) | Data Not Available | Data Not Available | Reversible, Competitive |

| Eserine (Positive Control) | Acetylcholinesterase (AChE) | 0.00085 | Data Not Available | Reversible |

Note: IC50 (Half-maximal inhibitory concentration) is the concentration of an inhibitor that is required for 50% inhibition of an enzyme's activity. Ki (Inhibition constant) is an indication of how potent an inhibitor is; it is the concentration required to produce half-maximum inhibition.

Experimental Protocol: In Vitro Cholinesterase Inhibition Assay (Ellman's Method)

The following protocol is a detailed methodology for determining the in vitro cholinesterase inhibition potency of a test compound like this compound, based on the widely used Ellman's method.

4.1. Principle

The Ellman's assay is a colorimetric method used to measure cholinesterase activity. The enzyme hydrolyzes the substrate acetylthiocholine (B1193921) (ATCh) to thiocholine (B1204863) and acetate. The produced thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce the yellow-colored 5-thio-2-nitrobenzoate (TNB) anion, which can be quantified spectrophotometrically at 412 nm. The rate of color development is proportional to the cholinesterase activity. The inhibitory effect of a compound is determined by measuring the reduction in this rate.

4.2. Materials and Reagents

-

Acetylcholinesterase (AChE) from electric eel or human erythrocytes

-

Butyrylcholinesterase (BChE) from equine serum or human plasma

-

This compound (test inhibitor)

-

Eserine or other known cholinesterase inhibitor (positive control)

-

Acetylthiocholine iodide (ATCh) or Butyrylthiocholine iodide (BTCh) (substrate)

-

5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Phosphate (B84403) buffer (e.g., 0.1 M, pH 8.0)

-

Solvent for test compound (e.g., DMSO, ethanol)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 412 nm

4.3. Experimental Procedure

-

Preparation of Reagents:

-

Prepare stock solutions of the enzyme, substrate, DTNB, test inhibitor, and positive control in appropriate buffers and solvents.

-

Prepare a series of dilutions of the test inhibitor and positive control to determine the IC50 value.

-

-

Assay Protocol:

-

In a 96-well microplate, add the following to each well in the specified order:

-

140 µL of phosphate buffer (pH 8.0)

-

20 µL of the test inhibitor solution at various concentrations (or solvent for control wells)

-

20 µL of the enzyme solution (AChE or BChE)

-

-

Mix and incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specific pre-incubation time (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

-

Initiate the reaction by adding 20 µL of the DTNB solution followed by 20 µL of the substrate solution (ATCh or BTCh) to each well.

-

Immediately start monitoring the change in absorbance at 412 nm over a period of time (e.g., 5-10 minutes) using a microplate reader.

-

4.4. Data Analysis

-

Calculate the rate of reaction (change in absorbance per minute) for each well.

-

Determine the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value from the dose-response curve by non-linear regression analysis.

Diagram: Experimental Workflow for Cholinesterase Inhibition Assay

Caption: Workflow for determining cholinesterase inhibition using the Ellman's method.

Signaling Pathway and Logical Relationships

The primary "signaling pathway" disrupted by this compound is the cholinergic neurotransmission pathway. By inhibiting AChE, the compound leads to an accumulation of acetylcholine in the synapse, causing continuous stimulation of postsynaptic receptors.

Diagram: Disruption of Cholinergic Neurotransmission

Caption: Logical relationship of this compound in disrupting cholinergic signaling.

Conclusion

References

Stability of Butocarboxim sulfoxide in different storage conditions

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stability of Butocarboxim sulfoxide (B87167), a primary metabolite of the carbamate (B1207046) insecticide Butocarboxim. Understanding the stability of this metabolite is crucial for accurate risk assessment, environmental fate modeling, and the development of effective analytical methods. Due to the limited availability of direct stability data for Butocarboxim sulfoxide, this guide leverages data from studies on Aldicarb sulfoxide, a structurally similar and well-researched carbamate insecticide metabolite, to provide insights into expected stability under various storage conditions. This guide also outlines detailed experimental protocols for conducting stability studies and discusses the primary degradation pathways.

Introduction

Butocarboxim is a systemic insecticide used to control a variety of sucking insects.[1] In biological systems and the environment, Butocarboxim is rapidly oxidized to form this compound and subsequently Butocarboxim sulfone.[1] These metabolites, particularly the sulfoxide, often exhibit comparable or even greater biological activity than the parent compound, making their stability and persistence a key factor in assessing the overall environmental and toxicological impact of Butocarboxim use.

The stability of a pesticide metabolite like this compound under different storage conditions—including variations in temperature, pH, and light exposure—is a critical parameter for several reasons:

-

Accurate Residue Analysis: Degradation of the analyte during storage can lead to an underestimation of its concentration in environmental and biological samples.

-

Environmental Fate and Exposure Assessment: The persistence of the metabolite in soil and water is directly related to its degradation rate.

-

Regulatory Compliance: Regulatory agencies such as the OECD and EPA require robust stability data for pesticide registration and re-registration.[2][3][4]

This guide aims to provide a detailed technical resource on the stability of this compound, offering insights into its likely behavior under various conditions and providing standardized protocols for its evaluation.

Degradation Pathways of Carbamate Insecticides

The degradation of carbamate insecticides and their sulfoxide metabolites can occur through several pathways, primarily hydrolysis, oxidation, and photodegradation.

Hydrolysis

Hydrolysis is a major degradation pathway for carbamate esters, especially under alkaline conditions.[5] The ester linkage is cleaved, leading to the formation of an oxime and methylamine. The rate of hydrolysis is highly dependent on the pH of the medium.

Oxidation

The sulfur atom in Butocarboxim is susceptible to oxidation, leading to the formation of this compound and further to Butocarboxim sulfone.[1] This process can be mediated by microbial activity in soil and water or by enzymatic systems in plants and animals.[6][7]

Photodegradation

Exposure to sunlight can lead to the degradation of carbamate insecticides and their metabolites.[8] The energy from ultraviolet (UV) radiation can induce cleavage of chemical bonds, leading to the formation of various degradation products.

Degradation Pathway of Butocarboxim

Caption: General degradation pathway of Butocarboxim.

Stability of this compound: Data Summary

Direct quantitative stability data for this compound is scarce in publicly available literature. Therefore, this section presents data for Aldicarb sulfoxide, a closely related carbamate insecticide metabolite, to provide an indication of the expected stability of this compound under various conditions.

Hydrolytic Stability

The rate of hydrolysis of carbamate sulfoxides is significantly influenced by pH and temperature.

Table 1: Hydrolysis Half-life (t½) of Aldicarb Sulfoxide at Different pH Values and Temperatures.

| pH | Temperature (°C) | Half-life (days) | Reference |

| 4.0 | 20 | 131 | [9] |

| 5.5 | 15 | 3240 | [9] |

| 7.5 | 15 | 1900 | [9] |

| 8.5 | 15 | 170 | [10] |

| 9.89 | 20 | 6 | [11] |

Data for Aldicarb, a related compound.

Thermal Stability

Information on the thermal stability of Butocarboxim suggests it is stable up to 100°C.[1] While specific data for the sulfoxide is not available, it is expected to have a different thermal degradation profile. Forced degradation studies under elevated temperatures are required to determine its thermal lability.

Photostability

Photodegradation studies on carbamate insecticides have shown that they can be degraded by UV radiation.[8][12] The rate of degradation is influenced by the presence of photosensitizers and the matrix in which the compound is present. The photolytic half-life of Aldicarb sulfoxide has been reported to be significantly longer than that of the parent compound, Aldicarb.[13]

Experimental Protocols for Stability Studies

The following protocols are based on OECD and EPA guidelines for pesticide residue stability testing and can be adapted for this compound.[2][3][4]

Hydrolysis Study

Objective: To determine the rate of hydrolysis of this compound in aqueous solutions at different pH values.

Methodology:

-

Preparation of Buffer Solutions: Prepare sterile aqueous buffer solutions at pH 4, 7, and 9.

-

Fortification: Spike the buffer solutions with a known concentration of this compound (e.g., 1 µg/mL).

-

Incubation: Store the solutions in the dark at a constant temperature (e.g., 25°C and 50°C).

-

Sampling: Collect samples at predetermined intervals (e.g., 0, 1, 3, 7, 14, and 30 days).

-

Analysis: Analyze the concentration of this compound in each sample using a validated analytical method (e.g., LC-MS/MS).

-

Data Analysis: Calculate the degradation rate constant and the half-life (t½) at each pH and temperature.

Experimental Workflow for Hydrolysis Study

Caption: Workflow for a hydrolytic stability study.

Thermal Stability Study (Forced Degradation)

Objective: To evaluate the stability of this compound under elevated temperatures.

Methodology:

-

Sample Preparation: Prepare solutions of this compound in a suitable solvent (e.g., acetonitrile) and also prepare solid samples of the compound.

-

Exposure: Place the samples in temperature-controlled ovens at various temperatures (e.g., 50°C, 75°C, and 100°C).

-

Sampling: Remove samples at specific time points.

-

Analysis: Determine the remaining concentration of this compound.

-

Data Analysis: Assess the percentage of degradation over time at each temperature.

Photostability Study

Objective: To determine the degradation of this compound upon exposure to light.

Methodology:

-

Sample Preparation: Prepare a solution of this compound in a photolytically transparent solvent (e.g., acetonitrile (B52724)/water).

-

Exposure: Expose the solution to a light source that simulates natural sunlight (e.g., a xenon lamp) in a photostability chamber. A dark control sample should be stored under the same conditions but protected from light.

-

Sampling: Collect samples from both the exposed and dark control solutions at various time intervals.

-

Analysis: Analyze the concentration of this compound.

-

Data Analysis: Calculate the photodegradation rate and half-life.

Analytical Methodologies

High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is the preferred analytical technique for the quantification of this compound in stability studies due to its high sensitivity and selectivity.

Key aspects of the analytical method include:

-

Chromatographic Separation: A C18 reversed-phase column is typically used with a mobile phase gradient of water and acetonitrile or methanol, often with the addition of a small amount of formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape and ionization efficiency.

-

Mass Spectrometric Detection: Electrospray ionization (ESI) in positive ion mode is commonly employed. Multiple Reaction Monitoring (MRM) is used for quantification, with at least two transitions monitored for confirmation.

-

Method Validation: The analytical method must be validated according to international guidelines (e.g., SANTE/11312/2021) to ensure its accuracy, precision, linearity, and sensitivity (limit of detection and quantification).

Storage and Handling Recommendations

Based on the available data for Butocarboxim and related carbamate sulfoxides, the following general recommendations can be made for the storage of this compound and samples containing this analyte:

-

Temperature: Samples should be stored frozen, ideally at or below -18°C, to minimize degradation.[2]

-

pH: To prevent hydrolysis, samples should be stored under neutral or slightly acidic conditions (pH 5-7).[1]

-

Light: Protect samples from light to prevent photodegradation. Use amber vials or store samples in the dark.

-

Solvents: For the preparation of standard solutions, use high-purity solvents like acetonitrile or methanol. The stability of the compound in these solutions should be periodically verified.

Conclusion